molecular formula C26H25N3O3S B12887730 N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide

N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide

Cat. No.: B12887730
M. Wt: 459.6 g/mol
InChI Key: OQQBRGQJPKYXDZ-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline-8-sulfonamido group, which is known for its potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline-8-sulfonamido Intermediate: This step involves the sulfonation of quinoline to introduce the sulfonamido group.

    Coupling with 4-Ethylphenyl and Phenyl Groups: The intermediate is then coupled with 4-ethylphenyl and phenyl groups through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups.

    Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology:

    Enzyme Inhibition: The sulfonamido group can interact with enzymes, making it a candidate for enzyme inhibition studies.

    Cell Signaling: Potential use in studying cell signaling pathways due to its ability to interact with biological molecules.

Medicine:

    Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline moiety can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

  • N-(4-(Quinoline-8-sulfonamido)phenyl)acetamide
  • Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
  • N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide

Comparison:

  • Structural Differences: While these compounds share the quinoline-8-sulfonamido group, they differ in the substituents attached to the phenyl ring and the overall molecular structure.
  • Unique Features: N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide is unique due to the presence of both 4-ethylphenyl and phenyl groups, which may confer distinct biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-phenyl-2-(quinolin-8-ylsulfonylamino)propanamide

InChI

InChI=1S/C26H25N3O3S/c1-2-19-13-15-22(16-14-19)28-26(30)23(18-20-8-4-3-5-9-20)29-33(31,32)24-12-6-10-21-11-7-17-27-25(21)24/h3-17,23,29H,2,18H2,1H3,(H,28,30)

InChI Key

OQQBRGQJPKYXDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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